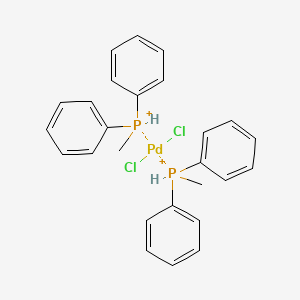
Dichlorobis(methyldiphenylphosphine)palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(methyldiphenylphosphine)palladium(II) is an organopalladium compound with the chemical formula ([ (C_6H_5)_2PCH_3]_2PdCl_2). It is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille couplings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorobis(methyldiphenylphosphine)palladium(II) can be synthesized by reacting palladium(II) chloride with methyldiphenylphosphine in an appropriate solvent. The reaction typically involves the following steps:
- Dissolving palladium(II) chloride in a solvent such as methanol or ethanol.
- Adding methyldiphenylphosphine to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolating the product by filtration and washing with a suitable solvent .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(methyldiphenylphosphine)palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent choice, and purification methods to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(methyldiphenylphosphine)palladium(II) undergoes various types of reactions, including:
Oxidative Addition: The compound can undergo oxidative addition reactions with organic halides, forming palladium(IV) intermediates.
Reductive Elimination: It can also participate in reductive elimination reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Substitution: The compound can undergo ligand substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with Dichlorobis(methyldiphenylphosphine)palladium(II) include:
- Organic halides (e.g., aryl bromides, aryl iodides)
- Organometallic reagents (e.g., organostannanes, organoboranes)
- Bases (e.g., potassium carbonate, sodium hydroxide)
- Solvents (e.g., toluene, tetrahydrofuran) .
Major Products
The major products formed from reactions involving Dichlorobis(methyldiphenylphosphine)palladium(II) are typically cross-coupled organic compounds, such as biaryls, styrenes, and substituted alkenes .
Applications De Recherche Scientifique
Dichlorobis(methyldiphenylphosphine)palladium(II) has a wide range of scientific research applications, including:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents through its use in organic synthesis.
Industry: The compound is employed in the production of fine chemicals, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of Dichlorobis(methyldiphenylphosphine)palladium(II) involves several key steps:
Oxidative Addition: The palladium(II) center undergoes oxidative addition with an organic halide, forming a palladium(IV) intermediate.
Transmetalation: The intermediate undergoes transmetalation with an organometallic reagent, such as an organoborane or organostannane.
Reductive Elimination: The final step involves reductive elimination, where the palladium(IV) intermediate is reduced back to palladium(II), forming the desired cross-coupled product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(triphenylphosphine)palladium(II) dichloride: Another widely used palladium catalyst with similar applications in cross-coupling reactions.
Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex used in similar catalytic processes.
Dichlorobis(triphenylphosphine)palladium(II): Similar to Dichlorobis(methyldiphenylphosphine)palladium(II) but with triphenylphosphine ligands.
Uniqueness
Dichlorobis(methyldiphenylphosphine)palladium(II) is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The presence of methyldiphenylphosphine ligands can provide different steric and electronic properties compared to other palladium complexes, making it suitable for specific reactions and applications .
Propriétés
Numéro CAS |
52611-08-2 |
|---|---|
Formule moléculaire |
C26H28Cl2P2Pd+2 |
Poids moléculaire |
579.8 g/mol |
Nom IUPAC |
dichloropalladium;methyl(diphenyl)phosphanium |
InChI |
InChI=1S/2C13H13P.2ClH.Pd/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;/h2*2-11H,1H3;2*1H;/q;;;;+2 |
Clé InChI |
GTSFBKGHQLDFHU-UHFFFAOYSA-N |
SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.Cl[Pd]Cl |
SMILES canonique |
C[PH+](C1=CC=CC=C1)C2=CC=CC=C2.C[PH+](C1=CC=CC=C1)C2=CC=CC=C2.Cl[Pd]Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Dichlorobis(methyldiphenylphosphine)palladium(II) as described in the research?
A1: Dichlorobis(methyldiphenylphosphine)palladium(II) acts as a catalyst in the biscarbonylation of aryl halides with amines. [] This means it facilitates the introduction of a carbonyl group (C=O) into organic molecules, a crucial process in synthesizing various chemicals. []
Q2: What spectroscopic data is available for characterizing Dichlorobis(methyldiphenylphosphine)palladium(II)?
A2: The research provides ¹H NMR (Proton Nuclear Magnetic Resonance) data for the compound. In deuterated chloroform (CDCl3), a triplet signal is observed at δ 4.2 ppm, attributed to the methyl group (CH3) attached to the phosphorus atom. [] This information helps confirm the structure and purity of the synthesized compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















